
(1,1-Diethylpropyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Diethylpropyl)benzene typically involves the alkylation of benzene with an appropriate alkyl halide in the presence of a catalyst. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1-chloro-1,1-diethylpropane in the presence of aluminum chloride (AlCl3) as a catalyst. The reaction proceeds as follows:
C6H6+C5H11ClAlCl3C6H5C5H11+HCl
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes, optimized for large-scale synthesis. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and purity.
化学反应分析
Types of Reactions: (1,1-Diethylpropyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) with a Lewis acid catalyst for halogenation.
Major Products:
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学研究应用
(1,1-Diethylpropyl)benzene has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1,1-Diethylpropyl)benzene in chemical reactions involves the interaction of its benzene ring and the 1,1-diethylpropyl group with various reagents. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophilic species to form substituted products. The presence of the 1,1-diethylpropyl group can influence the reactivity and orientation of the substitution reactions.
相似化合物的比较
(1,1-Dimethylpropyl)benzene:
Isopropylbenzene (Cumene): A simpler alkylbenzene with an isopropyl group.
Ethylbenzene: Contains an ethyl group attached to the benzene ring.
Uniqueness: (1,1-Diethylpropyl)benzene is unique due to its specific alkyl substitution pattern, which can influence its chemical reactivity and physical properties. The presence of the 1,1-diethylpropyl group can lead to different steric and electronic effects compared to other alkylbenzenes, making it a valuable compound for various applications.
属性
CAS 编号 |
4170-07-4 |
|---|---|
分子式 |
C13H20 |
分子量 |
176.30 g/mol |
IUPAC 名称 |
3-ethylpentan-3-ylbenzene |
InChI |
InChI=1S/C13H20/c1-4-13(5-2,6-3)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3 |
InChI 键 |
WLVNEALRNQEPMS-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)(CC)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


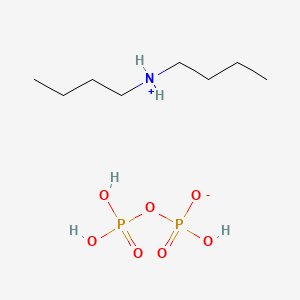
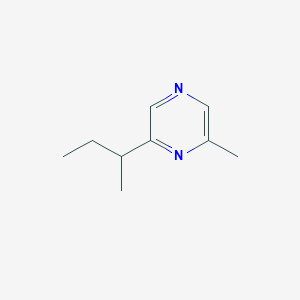
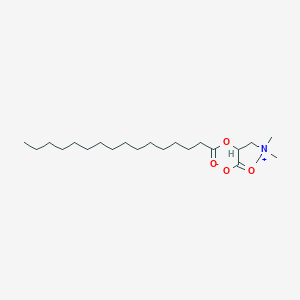
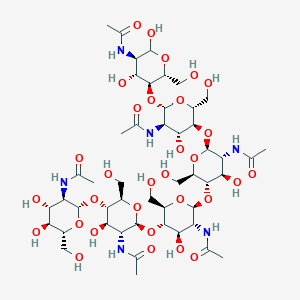
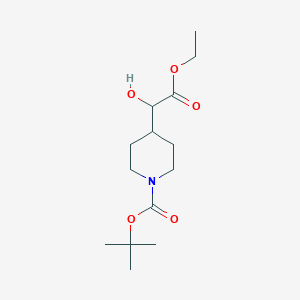
![3-{(E)-[(4-methoxyphenyl)imino]methyl}benzene-1,2-diol](/img/structure/B13822203.png)


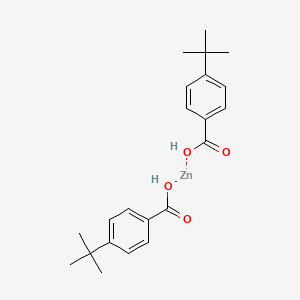
![5-[[(4-Chlorophenyl)amino]methyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione](/img/structure/B13822233.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-1-benzothiophene-3-carbohydrazide](/img/structure/B13822236.png)
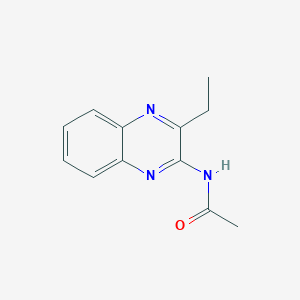
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B13822248.png)
![N-[2-[[[5-[(Dimethyloxidoamino)methyl]-2-furanyl]methyl]sulfinyl]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine](/img/structure/B13822258.png)
